1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
The compound 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a brominated diazaspiro derivative characterized by a unique 1,4-diazaspiro[4.4]nonene core with dual 4-bromophenyl and 4-bromobenzoyl substituents. The presence of bromine atoms likely enhances lipophilicity and influences electronic interactions, making it a candidate for further pharmacological investigation .
Properties
IUPAC Name |
(4-bromophenyl)-[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWABYRPIJEIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C20H17Br2N2S
- Molecular Weight : 463.24 g/mol
- Functional Groups : Contains bromobenzoyl and bromophenyl groups, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The spirocyclic framework facilitates binding to specific targets, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Gene Regulation : It has been observed to alter the expression of genes associated with cell cycle regulation and apoptosis, indicating a potential role in cancer therapy.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15.2 | Significant reduction in cell viability |
| A549 | 12.7 | Induction of apoptosis |
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of this compound. Administered at varying doses, it demonstrated a dose-dependent reduction in tumor size, suggesting effective systemic bioavailability and therapeutic efficacy.
| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Low Dose | 10 | 30 |
| High Dose | 25 | 55 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds known for their anticancer properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| JQ1 | BET inhibitor | Anticancer |
| I-BET151 | Similar spirocyclic structure | Anticancer |
| THZ1 | Contains thiazole | Inhibits BRD4 |
Comparison with Similar Compounds
Structural Analogs with Substituted Aromatic Groups
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Key Difference : Replaces the 4-bromobenzoyl group with a 4-fluorobenzoyl moiety.
- However, bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Key Difference : Substitutes bromine with chlorine on the phenyl ring.
- Impact : Chlorine’s lower molecular weight and reduced lipophilicity compared to bromine may decrease membrane permeability but improve metabolic stability .
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
- Key Difference : Features a 1,3,4-oxadiazole ring instead of a diazaspiro core.
- Impact : The oxadiazole ring enhances rigidity and may improve anti-inflammatory activity (59.5% edema suppression at 100 mg/kg) but introduces different hydrogen-bonding motifs compared to the thione group in the target compound .
Key Observations :
- The oxadiazole derivatives (IIIa, IIIb) exhibit comparable anti-inflammatory efficacy to indomethacin but with significantly lower ulcerogenicity (SI < 1.0 vs. 2.67). This suggests that the diazaspiro-thione scaffold, if pharmacologically active, might similarly balance efficacy and safety .
- The absence of ulcerogenicity data for the target compound highlights a critical research gap.
Crystallographic and Computational Analysis
- SHELX Software : Widely used for small-molecule refinement. Analogous diazaspiro compounds often require robust computational tools like SHELXL for structure determination due to their complex puckered rings and hydrogen-bonding networks .
- Ring Puckering: The diazaspiro[4.4]nonene core likely adopts a non-planar conformation, as described by Cremer and Pople’s generalized puckering coordinates. This puckering may influence intermolecular interactions and crystal packing .
- Bernstein et al. note that such interactions are critical for stabilizing crystal structures and modulating bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
